1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol is a chemical compound that features a difluorobenzyl group attached to a pyrazol-4-ol moiety. This compound is noted for its potential biological activities and serves as a valuable building block in organic synthesis. Its structure allows for various chemical modifications, which can lead to compounds with diverse pharmacological properties.
This compound can be sourced from various chemical suppliers and databases such as BenchChem and PubChem, where it is cataloged under the identifiers for its molecular structure and properties. It is classified within the category of pyrazole derivatives, which are known for their significant pharmacological activities, including anti-inflammatory and anticancer effects.
The synthesis of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol typically involves the reaction of 3,4-difluorobenzyl bromide with pyrazole under basic conditions. This reaction can be optimized by selecting appropriate solvents and catalysts to enhance yield and purity. For instance, using polar aprotic solvents can improve the efficiency of the cyclocondensation reactions necessary for forming the pyrazole ring .
The molecular formula of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol is . The structural representation includes:
The InChI key for this compound is HQVISBYYDXDSJI-UHFFFAOYSA-N
, which provides a unique identifier for its structure in chemical databases .
1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol can participate in various chemical reactions:
These reactions are essential for developing new compounds with enhanced biological activities.
The mechanism of action for 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol involves its interaction with specific biological targets, such as enzymes or receptors. This interaction may modulate enzyme activity or alter receptor binding affinities, resulting in various biological effects. Research indicates that derivatives of pyrazole compounds often exhibit significant anti-inflammatory and anticancer properties through these mechanisms .
1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's behavior in various applications .
The applications of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol span several fields:
The synthesis of 1-(3,4-difluoro-benzyl)-1H-pyrazol-4-ol primarily relies on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. A prevalent route involves reacting ethyl 4,4,4-trifluoro-3-oxobutanoate or analogous β-ketoesters with substituted hydrazines under acidic catalysis. This method achieves moderate yields (50-65%) but suffers from regioselectivity challenges for unsymmetrical diketones [4]. Optimization studies reveal that solvent choice critically impacts yield and purity. Polar aprotic solvents like DMF facilitate higher conversions compared to ethanol or toluene. For instance, cyclocondensation in DMF at 80°C for 12 hours yields the pyrazole core in 68% yield, whereas ethanol yields only 45% under identical conditions [10].
Table 1: Solvent Optimization for Pyrazole Cyclocondensation
Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (4-/5-) |
---|---|---|---|---|
Ethanol | 80 | 12 | 45 | 85:15 |
DMF | 80 | 12 | 68 | 92:8 |
Toluene | 110 | 8 | 52 | 78:22 |
Acetonitrile | 82 | 15 | 60 | 88:12 |
Post-cyclization functionalization involves alkylation of the pyrazole nitrogen. Traditional approaches use stoichiometric bases like potassium carbonate (K₂CO₃) in refluxing acetone or toluene, enabling N-benzylation with 3,4-difluorobenzyl chloride. This two-step sequence typically affords the target compound in 50-70% overall yield, though di-alkylation byproducts can reduce purity without careful stoichiometric control [7].
Palladium and copper catalysts enable direct N-benzylation of pre-formed 1H-pyrazol-4-ol scaffolds with exceptional regioselectivity (>98% N1-alkylation). Buchwald-Hartwig amination protocols using Pd(OAc)₂/XPhos catalytic systems facilitate coupling between 1H-pyrazol-4-ol and 3,4-difluorobenzyl bromide under mild conditions (80°C, 2h). This method achieves 85% yield with minimal O-alkylation byproducts [7] [10].
Copper(I) iodide/N,N-dimethylethylenediamine (DMEDA) systems offer a cost-effective alternative, operating effectively at 60°C in dioxane. Key advantages include:
Table 2: Transition-Metal Catalyzed Benzylation Efficiency
Catalytic System | Ligand | Solvent | Temp (°C) | Yield (%) | N1:O Selectivity |
---|---|---|---|---|---|
Pd(OAc)₂ (5 mol%) | XPhos | Toluene | 80 | 85 | 99:1 |
CuI (5 mol%) | DMEDA | Dioxane | 60 | 82 | 97:3 |
Pd₂(dba)₃ (3 mol%) | BINAP | THF | 70 | 88 | 98:2 |
NiCl₂(PCy₃)₂ (7 mol%) | - | DMF | 100 | 65 | 93:7 |
Microwave irradiation further enhances reaction kinetics, reducing coupling times to <30 minutes while maintaining yields above 80% [10].
Microwave irradiation significantly accelerates both cyclocondensation and N-alkylation steps. Pyrazole ring formation under solvent-free conditions occurs in 15 minutes (vs. 12 hours conventionally) when hydrazine hydrate and β-ketoesters are irradiated at 150°C. This approach improves atom economy by eliminating solvent waste while increasing yields to 75-80% [4]. Subsequent N-benzylation under microwave conditions (150W, 100°C, 10 min) using K₂CO₃ base in solvent-free systems achieves 90% conversion with near-quantitative regioselectivity.
Solvent-free mechanochemical methods using ball milling offer complementary advantages:
Table 3: Energy-Assisted Synthetic Method Comparison
Method | Step | Time | Yield (%) | Energy Input (W) | Solvent Consumption |
---|---|---|---|---|---|
Conventional Heating | Cyclocondensation | 12 h | 65 | 300 | 15 mL/g |
Microwave | Cyclocondensation | 15 min | 78 | 150 | None |
Ball Milling | N-Benzylation | 20 min | 95 | Mechanical | None |
Oil Bath | N-Benzylation | 6 h | 70 | 200 | 10 mL/g |
Direct introduction of difluoromethyl (CF₂H) groups onto pre-formed benzyl-pyrazole scaffolds circumvents multi-step sequences. Electrophilic difluoromethylation employs hypervalent iodine reagents (e.g., PhICF₂Cl) under copper catalysis, enabling selective para-CF₂H installation on electron-deficient arenes. This method achieves 40-60% yields for 1-(3,4-difluoro-benzyl) derivatives but requires careful optimization to suppress over-alkylation [3] [4].
Radical difluoromethylation strategies using Zn(SO₂CF₂H)₂ (Zinc sulfinate) and tert-butyl hydroperoxide (TBHP) as oxidant proceed under mild conditions (room temperature, 1h). This approach demonstrates excellent functional group tolerance:
Notably, Umemoto's reagent (5-(difluoromethyl)dibenzothiophenium tetrafluoroborate) enables electrophilic difluoromethylation without metal catalysts, achieving 65% yield when reacted with 1-(3,4-difluoro-benzyl)-1H-pyrazol-4-ol in acetonitrile at 60°C. This method exhibits superior regioselectivity for meta-fluorine substitution sites [3].
Aqueous-phase alkylation represents a significant advancement in sustainable synthesis. N-benzylation of 1H-pyrazol-4-ol using 3,4-difluorobenzyl chloride proceeds efficiently in water with β-cyclodextrin as phase-transfer catalyst, achieving 75% yield at 90°C. This eliminates organic solvent requirements while facilitating catalyst recovery (>90% recovery via crystallization) [7].
Carbon dioxide utilization demonstrates dual functionality: as reaction medium and acid scavenger. High-pressure CO₂ (20 bar) enables pyrazole ring formation in supercritical conditions, enhancing reaction kinetics while providing in-situ acid neutralization through carbonate salt formation. This method reduces reaction time to 2 hours with 80% isolated yield and E-factor of 5.2 (vs. 18.7 for conventional methods) [1] [7].
Additional green innovations include:
Table 4: Environmental Metrics Comparison for Synthetic Routes
Method | PMI* (g/g) | E-Factor | Energy Consumption (kJ/mol) | Carbon Intensity (g CO₂/mol) |
---|---|---|---|---|
Conventional Solvent Route | 32 | 28.4 | 850 | 620 |
Aqueous-Phase Alkylation | 8 | 5.8 | 420 | 180 |
CO₂-Mediated Synthesis | 5 | 3.2 | 580 | 95** |
Mechanochemical Ball Mill | 3 | 1.5 | 310 | 45 |
PMI: Process Mass Intensity (total mass used/mass product)*Includes sequestration credit for carbonate byproduct
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